2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by the fusion of a triazole ring and a pyridine ring. This compound is particularly significant in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of the bromine atom and the methyl group at specific positions enhances its reactivity and biological profile, making it a candidate for various therapeutic applications, including cardiovascular disorders and cancer treatment .
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyridines, which are known for their diverse pharmacological properties. These compounds are often explored for their ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis .
The synthesis of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:
The microwave-mediated synthesis allows for rapid reaction times and high yields. Typical conditions include heating at around 140 °C for a specified duration, followed by purification through column chromatography. In contrast, conventional methods may require longer reaction times and more extensive purification processes .
The molecular structure of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine features:
This unique substitution pattern contributes to its chemical reactivity and biological activity.
The molecular formula is with a molecular weight of approximately 227.06 g/mol. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .
2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions:
Common reagents used in substitution reactions include amines and thiols under mild conditions, often facilitated by a base. The choice of nucleophile significantly influences the product formed from these reactions .
The mechanism of action for 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with biological targets:
Data from studies indicate that derivatives of this compound can modulate key signaling pathways associated with cancer progression and other diseases .
Relevant analyses such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions within this compound .
2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications:
Triazolopyridines represent a structurally diverse class of nitrogen-rich heterocyclic compounds characterized by the fusion of triazole and pyridine rings. This molecular architecture confers unique electronic properties and significant potential in pharmaceutical and materials science applications. Among the various isomers, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as particularly valuable due to its synthetic versatility and biological relevance. The introduction of halogen atoms, especially bromine at the C2 position, alongside alkyl substituents like the methyl group at C5, creates strategic points for further chemical manipulation and bioactivity optimization [3] [6]. This review focuses specifically on the chemical attributes and significance of 2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1313712-39-8), a halogenated derivative gaining prominence in advanced organic synthesis and drug discovery efforts.
Table 1: Fundamental Properties of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1313712-39-8 | [1] |
Molecular Formula | C₇H₆BrN₃ | [1] |
Molecular Weight | 212.047 g/mol | [1] |
Exact Mass | 210.975 Da | [1] |
Topological Polar Surface Area (TPSA) | 30.19 Ų | [1] [9] |
XLogP3 (Calculated Log P) | 1.84 | [9] |
Hydrogen Bond Acceptors | 3 | [1] |
Hydrogen Bond Donors | 0 | [1] |
The exploration of triazolopyridine chemistry began in earnest during the mid-20th century, driven by the quest for novel heterocyclic systems with potential biological activity. Early synthetic routes were often cumbersome, involving multi-step sequences with limited regiocontrol. A significant breakthrough came with the identification of the 1,2,4-triazolo[1,5-a]pyridine core in the antidepressant drug trazodone, approved in the 1980s [3]. This clinical success spurred intense interest in the scaffold, leading to the development of more efficient synthetic methodologies. Initial approaches relied heavily on cyclocondensation reactions, such as the reaction between ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1,3-dicarbonyl compounds like 1-phenylbutane-1,3-dione, which provided access to the fundamental ring system but offered limited flexibility for specific substitution patterns, particularly at the C2 position [5].
The need for regioselective halogenation, especially bromination at C2, became apparent as the role of halogens in facilitating cross-coupling reactions grew in importance within medicinal chemistry. Early methods for generating 2-bromo derivatives often involved direct bromination of pre-formed triazolopyridines, but these reactions suffered from poor regioselectivity and the formation of di- or polybrominated byproducts. This limitation drove research towards de novo syntheses specifically designed to incorporate bromine. A pivotal advancement was the development of copper-catalyzed oxidative coupling strategies by Ueda and Nagasawa in 2009, enabling the direct construction of the triazole ring from 2-aminopyridines and nitriles with simultaneous introduction of structural diversity, including potential halogenation sites [10]. Subsequent innovations focused on milder and more sustainable methods, such as PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides (2014) for N-N bond formation and iodine/potassium iodide (I₂/KI)-mediated oxidative cyclization (2015), offering improved functional group tolerance and scalability for precursors leading to halogenated targets [10]. The recent advent of microwave-assisted, catalyst-free syntheses using enaminonitriles and benzohydrazides represents a further leap towards green and efficient routes to these scaffolds, including methyl-substituted variants [4].
Table 2: Key Milestones in Triazolopyridine Synthesis Relevant to Halogenated Derivatives
Year | Development | Significance | Citation |
---|---|---|---|
1980s | Trazodone introduction | Validated 1,2,4-triazolo[1,5-a]pyridine scaffold as pharmaceutically relevant | [3] |
2009 | Cu-catalyzed oxidative coupling (2-aminopyridine + nitrile) | Enabled direct access to diverse 2-substituted derivatives | [10] |
2014 | PIFA-mediated intramolecular annulation of N-(pyrid-2-yl)amidines | Provided metal-free route to 2-aryl/heteroaryl triazolopyridines | [10] |
2015 | I₂/KI-mediated oxidative N-N bond formation | Scalable, mild synthesis of 1,5-fused triazoles | [10] |
2022 | Microwave-mediated catalyst-free synthesis (enaminonitriles) | Eco-friendly route; applicable to alkyl/aryl substituted targets | [4] |
2022 | Base-promoted tandem SNAr/Boulton-Katritzky rearrangement | Efficient route from 2-fluoropyridines & 1,2,4-oxadiazol-3-amines | [10] |
Halogen atoms, particularly bromine and chlorine, play indispensable roles in modern drug design, and their incorporation into the triazolopyridine scaffold significantly enhances the pharmacological potential of these heterocycles. The bromine atom at the C2 position of the triazolopyridine ring serves multiple critical functions. Primarily, it acts as a highly versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C≡ bond formation) reactions. This allows for the late-stage diversification of the molecule, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies around a biologically active core without the need to rebuild the entire heterocyclic system de novo for each analogue [7] [8]. For instance, the 2-bromo substituent in 2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine allows precise derivatization at this electronically active site, facilitating the attachment of complex aryl, heteroaryl, amine, or alkyne functionalities.
Beyond its synthetic utility, the C2-bromine atom significantly influences the physicochemical and pharmacological profile of the molecule. Bromine is a relatively large, polarizable halogen. Its presence at C2 can enhance lipophilicity (LogP), impacting membrane permeability and cellular uptake. This can be crucial for compounds targeting intracellular enzymes or receptors. Furthermore, the bromine atom can participate in halogen bonding interactions with biological targets. Halogen bonding is a non-covalent interaction where the electron-deficient region (σ-hole) on the halogen atom interacts with electron-rich partners (e.g., carbonyl oxygen, amine nitrogen, aromatic π-systems) in the protein binding pocket. This interaction can significantly improve binding affinity and selectivity. For example, in kinase inhibitors like those targeting Janus Kinases (JAK1/2) or Receptor Tyrosine Kinases (AXL, UFO), the precise positioning of a bromine atom within the ATP-binding pocket can form critical halogen bonds that enhance potency [8].
The biological significance of halogenated triazolopyridines is underscored by their presence in numerous investigational and approved therapeutics. Notable examples include Filgotinib (JAK1 inhibitor for inflammatory diseases), Tucatinib (HER2 inhibitor for breast cancer), and Enarodustat (HIF-PH inhibitor for anemia), all of which rely on the triazolopyridine core, often incorporating halogens or designed to allow halogen introduction during optimization [3] [6]. Research into influenza virus RNA-dependent RNA polymerase (RdRP) inhibitors highlights the strategic use of halogenated triazolopyridines. Hybrid compounds merging 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds with other pharmacophores, where halogenation is feasible on the triazolopyrimidine/triazolopyridine moiety, have demonstrated potent activity by disrupting the PA-PB1 protein-protein interaction essential for viral replication [5]. The 2-bromo derivative specifically serves as a key precursor in synthesizing such complex hybrid molecules designed for probing deep hydrophobic pockets within viral or enzyme targets [5] [8].
Table 3: Impact of Halogen Substitution on Triazolopyridine Bioactivity
Halogen Position | Key Effects | Medicinal Chemistry Application Example | Citation |
---|---|---|---|
C2 (Bromine) | Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); Enhances lipophilicity; Facilitates halogen bonding | Precursor to JAK/RTK inhibitors (e.g., Filgotinib analogues); RdRP inhibitors | [5] [7] [8] |
C5/C7 (Chlorine/Fluorine) | Modulates electron density; Improves metabolic stability; Fine-tunes solubility | Optimization of pharmacokinetics in lead compounds (e.g., CNS agents) | [6] [8] |
Combined C2-Br + C5/C7-X | Synergistic effects on reactivity & target interaction; Increased scaffold diversity | Development of dual-targeting ligands; Overcoming resistance in kinase inhibitors | [5] [8] |
The combination of a bromine atom at C2 and a methyl group at C5 on the [1,2,4]triazolo[1,5-a]pyridine scaffold creates a molecule with distinct electronic, steric, and reactivity profiles that profoundly influence its chemical behavior and biological interactions.
Reactivity Modulation: The electron-withdrawing bromine at C2 significantly decreases the electron density of the triazole ring, particularly at the adjacent C3 position. This makes C3 susceptible to nucleophilic attack or metalation, although the bromine itself remains the primary site for metal-catalyzed cross-coupling. The methyl group at C5, in contrast, is electron-donating. This creates an electronic asymmetry across the fused ring system. The methyl group's primary influence is steric and hydrophobic rather than strongly electronic. Crucially, the methyl group exerts a significant regiochemical directive influence during electrophilic substitution or metalation on the pyridine ring. Electrophiles or metalating agents are likely to prefer positions ortho or para to the nitrogen (e.g., C7), but the methyl group at C5 sterically blocks one ortho position and electronically influences the reactivity at C7. Computational studies (reflected in properties like LogP and TPSA) indicate that the methyl group contributes to a slight increase in lipophilicity (LogP ~1.8-2.1) compared to the non-methylated 2-bromo analogue, enhancing passive membrane permeability [1] [9]. The steric bulk of the methyl group also influences the conformation of substituents introduced later at C2 via cross-coupling, potentially orienting them towards specific regions of a biological target pocket. This combination allows 2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine to act as a versatile bifunctional building block. The bromine enables diversification at C2, while the methyl group offers potential for further modification (e.g., oxidation to aldehyde/carboxylic acid, or direct C-H functionalization like bromination at C7 if activated) or contributes directly to binding.
Bioactivity Modulation: In biological systems, the 2-bromo-5-methyl substitution pattern imparts specific advantages. The methyl group at C5 contributes favorably to binding in hydrophobic pockets within enzyme active sites or receptor subdomains. Its relatively small size allows deep penetration into such pockets without causing excessive steric clash. This is particularly important in targets like the influenza virus RdRP PA-PB1 interface, where hydrophobic interactions dominate the binding of inhibitors. SAR studies on triazolopyrimidine/triazolopyridine inhibitors targeting this interface revealed that substituents at the position equivalent to C5 (often a phenyl ring or hydrophobic alkyl/cycloalkyl group) are critical for potency [5]. The methyl group provides a optimal balance of hydrophobicity and steric tolerance in such contexts. The presence of the methyl group can also shield metabolically labile sites on the core heterocycle or on adjacent substituents, thereby improving metabolic stability. While the bromine atom itself is generally metabolically stable, its replacement via coupling often introduces pharmacophores whose stability can be indirectly influenced by the neighboring methyl group. The synergy between the bromine's potential for halogen bonding and the methyl group's hydrophobic interactions was demonstrated in the optimization of RORγt inverse agonists and JAK inhibitors, where analogues derived from 2-bromo-5-methyl precursors showed improved potency and selectivity profiles compared to those lacking the methyl substituent [4] [8]. The methyl group's influence on the overall electron density of the ring system can also subtly modulate pKa values of ring nitrogens or appended functional groups, affecting ionization state and thus interaction with charged residues in the target protein.
Table 4: Impact of 2-Bromo and 5-Methyl Substituents on Triazolopyridine Properties
Property/Interaction | Role/Effect of 2-Bromo Substituent | Role/Effect of 5-Methyl Substituent | Combined Effect | |
---|---|---|---|---|
Chemical Reactivity | Prime site for Pd-catalyzed cross-coupling; Electron-withdrawing; Directs metalation to C3 | Electron-donating; Steric blocking at C4/C6; Potential for C7 functionalization | Bifunctionalization potential (C2 & C5/C7); Regiochemical control | |
Lipophilicity (LogP) | Increases LogP (Hydrophobic, polarizable) | Increases LogP (Hydrophobic) | Additive increase (~1.8-2.2) enhancing membrane permeability | [1] [9] |
Target Binding | Halogen bonding (e.g., to backbone C=O, sidechain NH/OH); Fills small hydrophobic subpockets | Hydrophobic interactions; Van der Waals contacts; Minimal steric demand | Synergistic binding to composite hydrophobic/halogen bonding sites | [5] [8] |
Electron Density Distribution | Reduces electron density on triazole ring (esp. C3) | Increases electron density locally on pyridine ring (C4/C6) | Creates electronic asymmetry across fused system | [9] |
Metabolic Stability | Generally stable to metabolism | Can shield adjacent positions from oxidation; Blocks some metabolic soft spots | Improved overall metabolic stability profile | [5] [6] |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8